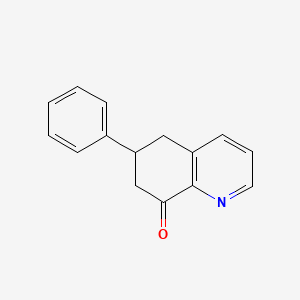

6-phenyl-6,7-dihydro-5H-quinolin-8-one

Description

6-Phenyl-6,7-dihydro-5H-quinolin-8-one (CAS 56826-69-8) is a bicyclic heteroaromatic compound with the molecular formula C₁₅H₁₃NO (or C₉H₉NO for the non-phenylated core structure; see Note 1). It features a partially saturated quinoline scaffold, where the 6,7-dihydro-5H-quinolin-8-one core is substituted with a phenyl group at the 6-position (Fig. 1). This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, notably in the development of anticancer agents such as tetrahydropyridoazepinones and thiosemicarbazones .

Properties

Molecular Formula |

C15H13NO |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

6-phenyl-6,7-dihydro-5H-quinolin-8-one |

InChI |

InChI=1S/C15H13NO/c17-14-10-13(11-5-2-1-3-6-11)9-12-7-4-8-16-15(12)14/h1-8,13H,9-10H2 |

InChI Key |

IJRZSLJQUOLLSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC(=O)C2=C1C=CC=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation and Cyclocondensation

The foundational route for synthesizing 6-phenyl-6,7-dihydro-5H-quinolin-8-one involves Friedel-Crafts alkylation followed by cyclocondensation. Starting with 1,3-diketones, ammonium acetate, and 1,1,3,3-tetraethoxylpropane, the reaction proceeds via acid-catalyzed cyclization to form the dihydroquinoline core. Introducing a phenyl group at the 6-position is achieved by substituting the diketone precursor with a phenylacetylacetone derivative. For example, reacting phenylacetylacetone with ammonium acetate in acetic acid under reflux for 12 hours yields the intermediate 7,8-dihydroquinoline-5(6H)-one, which is subsequently phenylated using benzyl bromide in the presence of potassium carbonate. This method typically achieves yields of 65–75%, though scalability is limited by the need for stoichiometric acid catalysts.

Williamson Ether Synthesis Adaptations

Catalytic Methods for Enhanced Efficiency

One-Pot Oxidative Catalysis

A breakthrough in catalytic synthesis involves ceric ammonium nitrate (CAN) and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as co-catalysts. In a one-pot procedure, 3-phenylcyclohexenone is dehydrogenated using CAN/TEMPO under oxygen atmosphere, followed by cyclocondensation with ammonium acetate. This method eliminates intermediate isolation, reduces waste, and achieves yields exceeding 85%. Key conditions include:

| Parameter | Value |

|---|---|

| Temperature | 100°C |

| Catalyst Loading | 20 mol% CAN, 20 mol% TEMPO |

| Reaction Time | 7 hours |

| Yield | 86–89% |

This approach is notable for its compatibility with diverse substituents, enabling the synthesis of analogs without reoptimizing conditions.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling has been employed to introduce phenyl groups post-cyclization. For instance, 6-bromo-6,7-dihydro-5H-quinolin-8-one undergoes coupling with phenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture. This method offers precise control over phenyl placement but requires expensive catalysts and inert conditions, limiting industrial adoption.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the synthesis of 6-phenyl-6,7-dihydro-5H-quinolin-8-one. A representative protocol involves irradiating a mixture of phenylacetylacetone, ammonium acetate, and polyphosphoric acid at 150°C for 20 minutes. This method reduces reaction times from hours to minutes while maintaining yields of 70–75%. The enhanced kinetics are attributed to rapid dielectric heating, which promotes faster cyclization.

Comparative Analysis of Methodologies

The table below contrasts the efficiency, scalability, and practicality of major synthetic routes:

| Method | Yield (%) | Temperature (°C) | Time | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| Friedel-Crafts | 65–75 | 120 | 12–24 h | Moderate | High |

| One-Pot Catalytic | 85–89 | 100 | 7 h | High | Moderate |

| Microwave-Assisted | 70–75 | 150 | 20 min | Low | High |

| Palladium Coupling | 80–82 | 80 | 6 h | Low | Low |

The one-pot catalytic method emerges as the most balanced approach, offering high yields and scalability despite moderate catalyst costs .

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-6,7-dihydro-5H-quinolin-8-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups such as halogens, nitro groups, and alkyl chains.

Scientific Research Applications

6-Phenyl-6,7-dihydro-5H-quinolin-8-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: The compound can be used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 6-phenyl-6,7-dihydro-5H-quinolin-8-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, the compound can induce DNA damage and cell death, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Analogs

(a) 6,7-Dihydro-5H-quinolin-8-one (Non-Phenylated Core; CAS 56826-69-8)

- Structure : Lacks the 6-phenyl substituent.

- Key Differences :

- Reduced steric bulk and lipophilicity compared to the phenylated derivative.

- Lower molecular weight (147.17 g/mol vs. 223.27 g/mol for the phenylated form).

- Applications : Less explored in drug discovery but serves as a scaffold for functionalization .

(b) 6,7-Dihydroisoquinolin-8(5H)-one Hydrochloride (CAS 28566-14-5)

- Structure: Isoquinoline analog with nitrogen at position 2 instead of 1 (Fig. 2).

- Key Differences :

- Altered electronic properties due to nitrogen positioning, affecting binding interactions.

- Higher solubility in aqueous media due to hydrochloride salt form.

- Applications : Used in coordination chemistry and catalysis .

(c) 5H-Cyclopenta[b]pyridin-7(6H)-one (CAS 36556-06-6)

Substituted Derivatives

(a) 2-Benzoyl-6,7-dihydro-5H-quinolin-8-one

- Structure : Benzoyl group at position 2 (Fig. 3).

- Key Differences :

- Applications : Investigated for catalytic applications in metal complexes .

(b) 6-(4-Bromophenyl)-6,7-dihydro-1,3-dioxolo[4,5-g]quinolin-8(5H)-one

- Structure : Incorporates a 4-bromophenyl group and a dioxolane ring (Fig. 4).

- Dioxolane ring enhances hydrogen-bonding capacity (N–H···O interactions) .

- Applications : Studied for crystal engineering and supramolecular assembly .

(c) 6-Aryl-6,9-diazaspiro[4.5]decane-8,10-diones (e.g., Compound 5a)

Isoquinoline-Based Analogs

(a) 6,7-Dihydro-5H-isoquinolin-8-one (CAS 21917-88-4)

Comparative Analysis Table

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 6-Phenyl-6,7-dihydro-5H-quinolin-8-one | Quinolinone | Phenyl at C6 | 223.27 | Anticancer agents, chiral synthesis |

| 6,7-Dihydro-5H-quinolin-8-one | Quinolinone | None | 147.17 | Scaffold for functionalization |

| 6-(4-Bromophenyl)-dioxoloquinolinone | Dioxoloquinolinone | 4-Bromophenyl, dioxolane | 334.19 | Crystal engineering |

| 6,9-Diazaspiro[4.5]decane-8,10-dione | Spirocyclic diketopiperazine | Phenyl at C6 | 286.31 | Protease inhibition |

| 6,7-Dihydro-5H-isoquinolin-8-one | Isoquinolinone | None | 147.17 | Heterocyclic synthesis |

Research Findings and Implications

- Synthetic Efficiency: The phenylated quinolinone derivatives generally exhibit moderate yields (30–65%), while spirocyclic analogs achieve higher yields (up to 85%) due to optimized phase-transfer catalysis .

- Biological Activity : The 6-phenyl group enhances lipophilicity and target binding in anticancer applications, as seen in COTI-2’s mutant p53 reactivation .

- Structural Flexibility : Spirocyclic and dioxolane-containing analogs show improved hydrogen-bonding networks, making them suitable for materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.